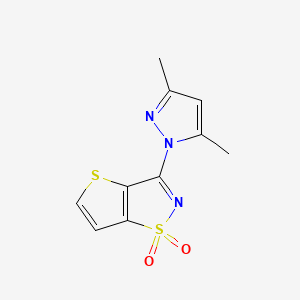

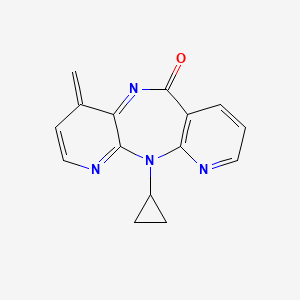

Nevirapine quinone methide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nevirapine quinone methide is a reactive metabolite derived from nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound has garnered significant attention due to its role in the bioactivation of nevirapine, leading to various toxicological effects, including liver injury and skin rashes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nevirapine quinone methide is typically formed through the metabolic activation of nevirapine. The process involves the cytochrome P450-catalyzed dehydrogenation of nevirapine, leading to the formation of the quinone methide intermediate . This intermediate can then react with nucleophiles such as glutathione, forming conjugates .

Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive and unstable nature. Instead, it is primarily studied in laboratory settings where controlled conditions allow for its generation and analysis .

Analyse Des Réactions Chimiques

Types of Reactions: Nevirapine quinone methide undergoes several types of chemical reactions, including:

Oxidation: The formation of this compound itself is an oxidative process catalyzed by cytochrome P450 enzymes.

Conjugation: The quinone methide intermediate can react with nucleophiles such as glutathione, forming sulfhydryl conjugates.

Common Reagents and Conditions:

Reagents: Cytochrome P450 enzymes, glutathione, and other nucleophiles.

Conditions: The reactions typically occur under physiological conditions within the liver microsomes.

Major Products Formed:

Glutathione Conjugates: These are the primary products formed when this compound reacts with glutathione.

Applications De Recherche Scientifique

Nevirapine quinone methide has several scientific research applications, including:

Toxicology: It is extensively studied to understand the mechanisms of nevirapine-induced liver injury and skin rashes

Pharmacology: Research on this compound helps in elucidating the metabolic pathways and bioactivation processes of nevirapine.

Drug Development: Insights gained from studying this compound can aid in the design of safer antiretroviral drugs with reduced toxicological profiles.

Mécanisme D'action

Nevirapine quinone methide exerts its effects through covalent binding to cellular macromolecules. The formation of this reactive intermediate involves the cytochrome P450-catalyzed dehydrogenation of nevirapine . The quinone methide intermediate can then react with nucleophiles such as glutathione, leading to the formation of conjugates . This covalent binding is believed to be responsible for the toxicological effects observed with nevirapine, including liver injury and skin rashes .

Comparaison Avec Des Composés Similaires

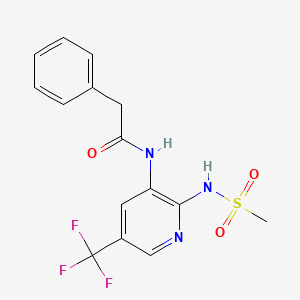

Nevirapine quinone methide is unique due to its specific formation from nevirapine and its associated toxicological effects. Similar compounds include other quinone methide intermediates formed from different drugs, such as:

Acetaminophen Quinone Methide: Formed from the metabolism of acetaminophen and associated with liver toxicity.

Tamoxifen Quinone Methide: Formed from the metabolism of tamoxifen and associated with DNA adduct formation and carcinogenicity.

These compounds share the common feature of being reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicological effects.

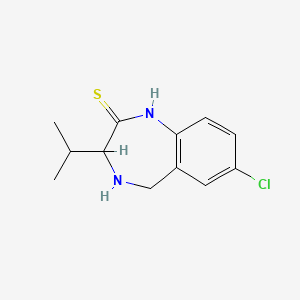

Propriétés

Numéro CAS |

1061160-22-2 |

|---|---|

Formule moléculaire |

C15H12N4O |

Poids moléculaire |

264.28 g/mol |

Nom IUPAC |

2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |

Clé InChI |

OBSDFAOEJNYEFX-UHFFFAOYSA-N |

SMILES canonique |

C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.